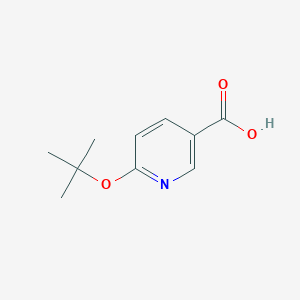

6-(Tert-butoxy)pyridine-3-carboxylic acid

Vue d'ensemble

Description

6-(Tert-butoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in various fields of research .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyl esters . For instance, the carbamic acid tert-butylester can be saponified in methanol with sodium hydroxide . The mixture is stirred at 50-60°C for several hours, and after cooling to room temperature, the solvent is removed under reduced pressure .Molecular Structure Analysis

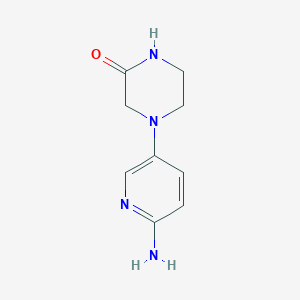

The molecular structure of this compound consists of a pyridine ring substituted with a tert-butoxy group at the 6-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C10H13NO3/c1-10(2,3)14-8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be similar to those of other carboxylic acids and pyridine derivatives. Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution and reduction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.22 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique

1. Chemical Synthesis and Molecular Structure

6-(Tert-butoxy)pyridine-3-carboxylic acid and its derivatives are primarily used in chemical synthesis and the study of molecular structures. For instance, one study focused on the synthesis, characterization, thermal analysis, X-ray crystallographic analysis, and Density Functional Theory (DFT) analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This compound was synthesized from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The molecular and crystal structure of the compound was characterized by X-ray crystallography and was found to be stabilized by intramolecular hydrogen bonds, as confirmed by DFT analyses (Çolak et al., 2021).

Another study elaborated on the synthesis and structure of sterically hindered o-benzoquinone carboxylic acid, an oxidized analogue of sterically hindered pyrocatechuic acid. The compound was synthesized in multiple stages, and its electrochemical reduction behavior was studied, revealing two stages of reduction, with the first wave being irreversible and the second partially reversible. The molecular structure of the o-quinone carboxylic acid was confirmed by single-crystal X-ray analysis (Zherebtsov et al., 2021).

2. Catalysis and Reaction Studies

The tert-butoxy group in this compound plays a significant role in various catalytic and reaction mechanisms. For instance, the coupling of arylboronic acids with a partially reduced pyridine derivative was explored, where tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Moreover, the reaction of tert-butoxy radicals with phenols was studied, highlighting the efficiency of tert-butoxy radicals, generated in the photodecomposition of di-tert-butyl peroxide, in reacting with phenols to produce phenoxy radicals. This reaction was sensitive to the solvent environment, with rate constants significantly varying with the use of different solvents like benzene and pyridine (Das et al., 1981).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWKWKCSQKWENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)

amine](/img/structure/B1517587.png)

amine](/img/structure/B1517588.png)